An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyldibenzothiophene
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyldibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyldibenzothiophene is a heterocyclic aromatic organic compound that is a derivative of dibenzothiophene. It is of significant interest in the petrochemical industry due to its presence in crude oil fractions and its resistance to hydrodesulfurization (HDS), a critical process for removing sulfur from fuels. Understanding the physical and chemical properties of 4-methyldibenzothiophene is essential for developing more efficient HDS catalysts and for its potential applications in organic synthesis and materials science. This guide provides a comprehensive overview of the core physical and chemical characteristics of 4-methyldibenzothiophene, detailed experimental protocols, and visualizations of its reactivity and analytical workflows.
Physical and Chemical Properties
The physical and chemical properties of 4-methyldibenzothiophene are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical processes.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀S | |
| Molecular Weight | 198.29 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 64-68 °C | |
| Boiling Point | 298 °C (at 760 mmHg) | |
| Solubility | Insoluble in water. Slightly soluble in chloroform and methanol. Soluble in ethanol (22.59 g/L at 25°C) and isopropanol. | |
| Density | 1.1424 g/cm³ (estimate) | |
| Refractive Index | 1.6170 (estimate) | |
| LogP (Octanol-Water Partition Coefficient) | 4.7 | |
| Enthalpy of Sublimation (ΔsubH°) | 90.3 ± 0.7 kJ/mol |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These represent standard experimental procedures in organic chemistry.
Melting Point Determination (Capillary Method)
The melting point of 4-methyldibenzothiophene can be determined using the capillary method with a melting point apparatus.
Procedure:
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A small amount of finely powdered, dry 4-methyldibenzothiophene is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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The capillary tube is placed in the heating block of a melting point apparatus.
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The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
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The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
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The temperature at which the entire solid has completely melted into a clear liquid is recorded as the end of the melting range.
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A sharp melting range (typically within 1-2 °C) is indicative of a pure compound.
Boiling Point Determination (Microscale Method)
The boiling point of liquid organic compounds can be determined using a microscale method. For a solid like 4-methyldibenzothiophene, this would be applicable if it were in a liquid state.
Procedure:
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A small amount of the liquid is placed in a small test tube or a fusion tube.
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A capillary tube, sealed at one end, is inverted and placed into the liquid.
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The assembly is heated gently in a heating block or an oil bath.
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As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube.
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The heating is discontinued, and the liquid is allowed to cool slowly.
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The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
The solubility of 4-methyldibenzothiophene in various solvents can be determined through a standardized procedure.
Procedure:
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Approximately 10-20 mg of 4-methyldibenzothiophene is placed in a small test tube.
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A small volume (e.g., 0.5 mL) of the solvent is added to the test tube.
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The mixture is agitated vigorously for 1-2 minutes at room temperature.
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A visual inspection is made to determine if the solid has dissolved completely.
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If the solid has not dissolved, the mixture can be gently heated to determine the effect of temperature on solubility.
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The compound is classified as soluble, partially soluble, or insoluble based on these observations.
Reactivity and Synthesis
Hydrodesulfurization (HDS) Pathways
4-Methyldibenzothiophene is known for its resistance to hydrodesulfurization. The HDS of 4-methyldibenzothiophene proceeds through two main pathways: hydrogenolysis and hydrogenation. The following diagram illustrates these reaction pathways.
Caption: Reaction network for the hydrodesulfurization of 4-methyldibenzothiophene.
Experimental Workflow: Synthesis and Characterization
A general workflow for the synthesis and subsequent characterization of 4-methyldibenzothiophene is depicted below. This workflow outlines the key steps from starting materials to the final analytical confirmation of the product.
Caption: A typical experimental workflow for the synthesis and characterization of 4-methyldibenzothiophene.
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and identification of 4-methyldibenzothiophene.
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Mass Spectrometry (MS): The mass spectrum of 4-methyldibenzothiophene shows a molecular ion peak (M+) at m/z 198, corresponding to its molecular weight.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show signals in the aromatic region (typically δ 7-8.5 ppm) corresponding to the protons on the dibenzothiophene ring system, and a singlet in the aliphatic region (around δ 2.5 ppm) for the methyl group protons.
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¹³C NMR: The carbon-13 NMR spectrum will display signals for the aromatic carbons and a signal for the methyl carbon.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching vibrations of the aromatic system.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of 4-methyldibenzothiophene, along with standardized experimental protocols and visual representations of its reactivity and analytical workflows. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who are working with or have an interest in this important sulfur-containing heterocyclic compound. A thorough understanding of these fundamental characteristics is crucial for advancing research in areas such as catalysis, environmental science, and synthetic organic chemistry.
